molecular formula C21H19ClN2O4 B11655125 Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate

Cat. No.: B11655125
M. Wt: 398.8 g/mol
InChI Key: LARCNQCPQRMIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate (CAS 307535-76-8) is a quinoline derivative with a unique substitution pattern. Its structure features:

  • A 7-chloro substituent, which enhances lipophilicity and may influence electron-withdrawing effects.
  • A 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety at position 4, providing a fused oxygen-rich heterocycle that could enhance hydrogen-bonding interactions.
  • An ethyl ester at position 3, which improves membrane permeability compared to carboxylic acids.

This compound belongs to the fluoroquinolone-like family, known for antibacterial and antitumor activities . Its synthesis likely involves nucleophilic substitution and cyclocondensation reactions, as seen in analogous quinoline derivatives .

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H19ClN2O4/c1-3-26-21(25)15-11-23-19-12(2)16(22)6-5-14(19)20(15)24-13-4-7-17-18(10-13)28-9-8-27-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24)

InChI Key

LARCNQCPQRMIGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC4=C(C=C3)OCCO4)Cl)C

Origin of Product

United States

Biological Activity

Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cells, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C18H18ClN3O4
  • Molecular Weight: 373.81 g/mol

The presence of the chloro and benzodioxin moieties is significant for its biological activity, as these functional groups are known to influence the compound's interaction with biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Cell Proliferation: The compound has demonstrated cytotoxic effects on various cancer cell lines. It inhibits cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Enzymes: It interacts with enzymes involved in DNA replication and repair, which can lead to increased DNA damage in cancer cells.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, suggesting a broader pharmacological profile.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against a range of cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.688Apoptosis induction
A549 (Lung Cancer)1.200Cell cycle arrest
HeLa (Cervical Cancer)0.850DNA damage
HepG2 (Liver Cancer)2.500Mitochondrial dysfunction

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxin and quinoline moieties can significantly alter potency and selectivity:

  • Chloro Substitution: The presence of the chloro group enhances lipophilicity and may improve cellular uptake.
  • Amino Group Variation: Alterations in the amino group can lead to changes in binding affinity to target enzymes or receptors.

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of this compound on a panel of 60 cancer cell lines as part of a National Cancer Institute screening. The compound exhibited submicromolar GI50 values across several tumor types, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison
Compound Name (CAS/Ref.) Substituents Key Features
Target Compound (307535-76-8) 7-Cl, 8-Me, 4-(benzodioxinamino), 3-COOEt High lipophilicity; potential for H-bonding via benzodioxin.
Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo 7,8-NH2, 1-cyclopropyl, 6-F, 3-COOEt Amino groups may enhance solubility but reduce metabolic stability.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro 7-Cl, 1-cyclopropyl, 6-F, 8-NO2, 3-COOEt Nitro group increases reactivity but may confer cytotoxicity.
Ethyl 7-amino-8-methoxy-6-fluoro 7-NH2, 8-OMe, 6-F, 3-COOEt Methoxy group improves solubility; amino group may aid in target binding.
Ethyl 7-methoxy-8-methyl-4-oxo 7-OMe, 8-Me, 4-O, 3-COOEt Methoxy and methyl balance lipophilicity and steric effects.
(R)-7-(Azepan-3-ylamino)-8-chloro 7-azepanamino, 8-Cl, 3-COOH Carboxylic acid form reduces bioavailability; azepan adds steric bulk.
Key Observations:
  • In contrast, the target compound’s 8-Me group offers steric protection without reactive liabilities.
  • Hydrogen-Bonding Motifs: The benzodioxinamino group in the target compound provides oxygen atoms for H-bonding, akin to the methoxy group in but with a larger aromatic surface for π-π stacking.
  • Ester vs. Acid: The ethyl ester in the target compound and analogs improves cell permeability compared to the carboxylic acid in , which may require active transport.

Physicochemical and Crystallographic Data

Table 2: Physical Properties
Compound Name (Ref.) Melting Point (°C) Crystal System Notable Interactions
Target Compound Not reported Not reported Likely C–H⋯O/Cl interactions (inferred)
Ethyl 7-chloro-6-fluoro-8-nitro 438 K (165°C) Triclinic (P1) C–H⋯O (3.06–3.54 Å), C–H⋯Cl (3.43–3.74 Å)
Ethyl 7-methoxy-8-methyl Not reported Not reported
Ethyl 7,8-diamino Not reported Not reported
  • Crystallographic Insights: The nitro-substituted analog exhibits intermolecular C–H⋯O and C–H⋯Cl interactions, stabilizing its crystal lattice. Similar interactions are plausible in the target compound due to its chloro and benzodioxin groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.